molecular formula C17H19NO3 B5942980 N-(4'-ethoxybiphenyl-2-yl)-2-methoxyacetamide

N-(4'-ethoxybiphenyl-2-yl)-2-methoxyacetamide

Cat. No.: B5942980
M. Wt: 285.34 g/mol
InChI Key: CQOFKWLEYCQQNB-UHFFFAOYSA-N
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Description

N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond This particular compound features an ethoxy group at the 4’ position of one benzene ring and a methoxyacetamide group at the 2 position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The ethoxy group can be introduced through an etherification reaction, while the methoxyacetamide group can be added via an amide coupling reaction.

Industrial Production Methods

Industrial production of biphenyl derivatives often involves scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and high yield This method uses a palladium catalyst and a boronic acid derivative to form the biphenyl core

Chemical Reactions Analysis

Types of Reactions

N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and an electrophile like a halogen or nitro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.

Scientific Research Applications

N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amide group can form hydrogen bonds with active site residues, while the biphenyl core can engage in hydrophobic interactions. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide can be compared with other biphenyl derivatives, such as:

The uniqueness of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide lies in its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethoxy and methoxyacetamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-21-14-10-8-13(9-11-14)15-6-4-5-7-16(15)18-17(19)12-20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOFKWLEYCQQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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